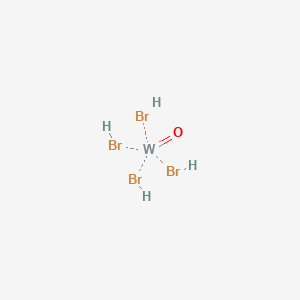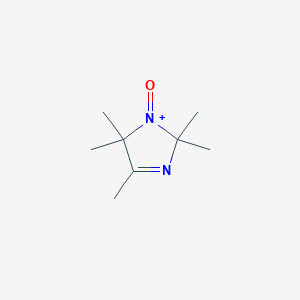
2',3'-cGAMP sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2’,3’-cGAMP sodium salt is synthesized in mammalian cells by the enzyme cGAMP synthase in response to the presence of double-stranded DNA. The compound is typically provided as a lyophilized powder and can be reconstituted in DMSO for use in various applications . Industrial production methods involve the use of cGAMP synthase to catalyze the formation of 2’,3’-cGAMP from ATP and GTP .
Analyse Chemischer Reaktionen
2’,3’-cGAMP sodium salt undergoes various chemical reactions, including binding to the STING protein to activate immune responses. Common reagents used in these reactions include ATP and GTP, which are substrates for the cGAMP synthase enzyme . The major product formed from these reactions is interferon-β (IFN-β), which is a key component of the immune response .
Wissenschaftliche Forschungsanwendungen
2’,3’-cGAMP sodium salt has a wide range of scientific research applications. It is used to identify small compounds that bind to STING and to study the type I interferon response to cytosolic DNA . In chemistry, it is used as a second messenger in various signaling pathways. In biology and medicine, it is studied for its role in antiviral immunity and its potential therapeutic applications in cancer and infectious diseases . In industry, it is used in the development of immune-modulating drugs .
Wirkmechanismus
The mechanism of action of 2’,3’-cGAMP sodium salt involves its production by cGAMP synthase in response to cytoplasmic DNA. The compound then binds to and activates the STING protein, which in turn activates the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) pathways . This leads to the production of type I interferons and pro-inflammatory cytokines, which are essential for the immune response .
Vergleich Mit ähnlichen Verbindungen
2’,3’-cGAMP sodium salt is unique in its high binding affinity to the STING protein compared to other cyclic dinucleotides such as cyclic di-GMP, 3’,2’-cGAMP, 3’,3’-cGAMP, and 2’,2’-cGAMP . These similar compounds have different binding affinities and biological activities, making 2’,3’-cGAMP sodium salt particularly effective in activating the STING pathway .
Eigenschaften
Molekularformel |
C20H22N10Na2O13P2 |
|---|---|
Molekulargewicht |
718.4 g/mol |
IUPAC-Name |
disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI-Schlüssel |
CNVCOPPPOWRJAV-DQNSRKNCSA-L |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)





![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)





